

# A Comparative Guide to Inter-Species Differences in Fructose-1,6-Bisphosphate Metabolism

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Fructose-1,6-bisphosphate (FBP) stands at a critical metabolic junction, its synthesis and degradation tightly controlled to direct the flow of carbon through either glycolysis or gluconeogenesis. The enzymes governing its metabolism—phosphofructokinase-1 (PFK-1), fructose-1,6-bisphosphatase (FBPase), and fructose-1,6-bisphosphate aldolase—exhibit significant diversity across species, reflecting their adaptation to different metabolic needs and environments. This guide provides a comparative analysis of these enzymes in mammals, plants, yeast, and bacteria, supported by experimental data and methodologies.

## Key Enzymes at the Fructose-6-Phosphate/Fructose-1,6-Bisphosphate Crossroads

The interconversion between fructose-6-phosphate and fructose-1,6-bisphosphate is a key regulatory point in central carbon metabolism. This step is governed by the opposing activities of phosphofructokinase-1 (PFK-1) and fructose-1,6-bisphosphatase (FBPase).

## Phosphofructokinase-1 (PFK-1): The Gatekeeper of Glycolysis

PFK-1 catalyzes the irreversible phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate, a committed step in glycolysis.<sup>[1]</sup> Its regulation is a primary determinant of

glycolytic flux.

#### Inter-species Variations in PFK-1:

- **Mammals:** Mammalian PFK-1 is a tetrameric enzyme composed of three different subunits: muscle (M), liver (L), and platelet (P).[2] The subunit composition varies between tissues, leading to different kinetic and regulatory properties.[2][3] For instance, the M-type has a high affinity for fructose-6-phosphate (F6P), while the L-type has a lower affinity.[3]
- **Yeast (*Saccharomyces cerevisiae*):** Yeast PFK-1 is a hetero-octamer of two different subunits,  $\alpha$  and  $\beta$ . [4] Both subunits are homologous to mammalian PFK-1 subunits.[4]
- **Bacteria (*Escherichia coli*):** Bacterial PFK-1 is typically a homotetramer.[3] A key difference in regulation is that most eukaryotic PFK-1 enzymes are potently activated by fructose-2,6-bisphosphate, which overrides the inhibitory effect of ATP.[1] This level of regulation by fructose-2,6-bisphosphate is absent in most prokaryotes.[1]
- **Plants:** Plants possess both ATP-dependent PFK and a pyrophosphate-dependent phosphofructokinase (PFK), the latter of which is not typically found in animals.

#### Comparative Kinetic Data for PFK-1:

Species/Isoform	Substrate	K <sub>0.5</sub> (μM)	V <sub>max</sub> (μmol/min/mg)	Allosteric Activators	Allosteric Inhibitors	Reference
Human PFK-M	Fructose-6-P	147	-	AMP, Fructose-2,6-BP	ATP, Citrate	[3]
ATP	152	-	[3]			
Human PFK-L	Fructose-6-P	1360	-	AMP, Fructose-2,6-BP	ATP, Citrate	[3]
ATP	160	-	[3]			
Human PFK-P	Fructose-6-P	1333	-	AMP, Fructose-2,6-BP	ATP, Citrate	[3]
ATP	276	-	[3]			
Yeast (S. cerevisiae)	Fructose-6-P	-	-	AMP, Fructose-2,6-BP	ATP	[4]
E. coli	Fructose-6-P	-	-	ADP	Phosphoenolpyruvate	[5]

## Fructose-1,6-Bisphosphatase (FBPase): A Key Player in Gluconeogenesis

FBPase catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate, a critical step in gluconeogenesis.[6] Its activity is tightly regulated to prevent futile cycling with PFK-1.

Inter-species Variations in FBPase:

- Classes of FBPase: FBPases are categorized into five classes (I-V) based on sequence similarity.[6] Eukaryotes and bacteria contain FBPases from classes I-III.[6]

- Mammals: Mammalian FBPase is a tetramer that is allosterically inhibited by AMP and fructose-2,6-bisphosphate.[6]
- Yeast (*S. cerevisiae*): Yeast possesses a cytosolic FBPase that is also subject to allosteric inhibition by AMP and fructose-2,6-bisphosphate.
- Bacteria (*E. coli*): The *E. coli* FBPase (a Class II enzyme) shows significant differences in regulation compared to its mammalian counterpart. While it is inhibited by AMP, it is not synergistically inhibited by fructose-2,6-bisphosphate.[7]
- Plants: In plants, FBPase is found in both the cytosol and chloroplasts. The cytosolic FBPase is involved in sucrose synthesis and is inhibited by fructose-2,6-bisphosphate. The chloroplastic FBPase is part of the Calvin cycle and is regulated by light via the ferredoxin-thioredoxin system.

Comparative Kinetic and Inhibitory Data for FBPase:

Species	K <sub>m</sub> for FBP (μM)	V <sub>max</sub> (units/mg)	k <sub>cat</sub> (s <sup>-1</sup> )	IC <sub>50</sub> for AMP (μM)	IC <sub>50</sub> for Fructose-2,6-BP (μM)	Reference
Pig Kidney	-	-	-	1.3	-	[8]
Human Liver	-	-	-	9.7	-	[8]
Francisella tularensis (FBPaseII)	11	2.0	1.2	-	-	[9]
E. coli (Class I)	-	-	14.6	-	-	[10]
E. coli (Class II)	-	3.3	-	-	-	[9]
Red-eared Slider (Control)	26.9	-	-	6.1	-	[11]
Red-eared Slider (Anoxic)	59.8	-	-	3.6	-	[11]

## Fructose-1,6-Bisphosphate Aldolase: Cleavage for Glycolysis

Aldolase catalyzes the reversible cleavage of fructose-1,6-bisphosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).

Inter-species Variations in Aldolase:

- Class I Aldolases: Found in animals and higher plants, these enzymes utilize a Schiff base intermediate formed with a lysine residue in the active site and do not require a metal cofactor.[6]

- Class II Aldolases: Found in most bacteria and fungi, these enzymes are metal-dependent, typically requiring a divalent cation like  $\text{Zn}^{2+}$  for catalysis.[6]

Mammalian Isozymes: Vertebrates have three Class I aldolase isozymes with distinct tissue distributions and kinetic properties:

- Aldolase A: Predominantly found in muscle and red blood cells.
- Aldolase B: Primarily expressed in the liver, kidney, and small intestine.
- Aldolase C: Found in the brain and neuronal tissues.

Comparative Kinetic Data for Aldolase:

Species/Class	Substrate	$K_m$ ( $\mu\text{M}$ )	$V_{\text{max}}$ ( $\mu\text{mol}/\text{min}/\text{mg}$ )	$k_{\text{cat}}$ ( $\text{s}^{-1}$ )	Reference
Human Placenta (Class I)	Fructose-1,6-BP	20,003	1769.5	-	[12]
Rabbit Muscle (Class I)	Fructose-1,6-BP	2.3	-	-	[13]
Yeast (Class I)	Fructose-1,6-BP	-	-	-	[13]
Cenarchaeum symbiosum (bifunctional)	Fructose-1,6-BP (cleavage)	100,000	0.29	-	[14]
Triosephosphates (condensation)	110	0.24	-	[14]	

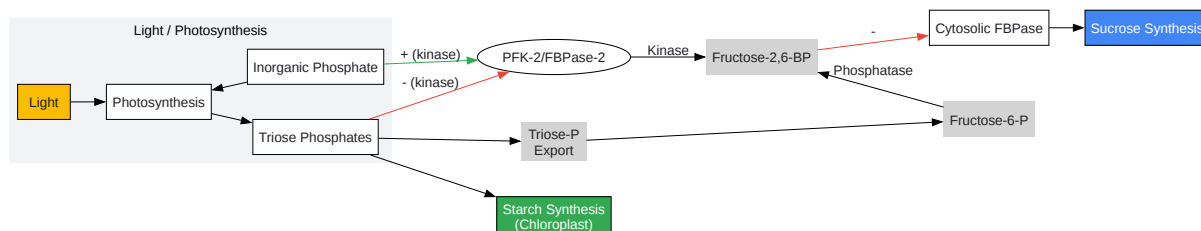
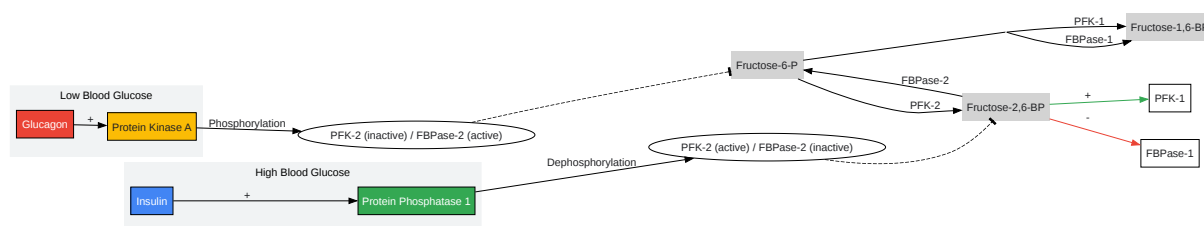
## Regulatory Signaling Pathways

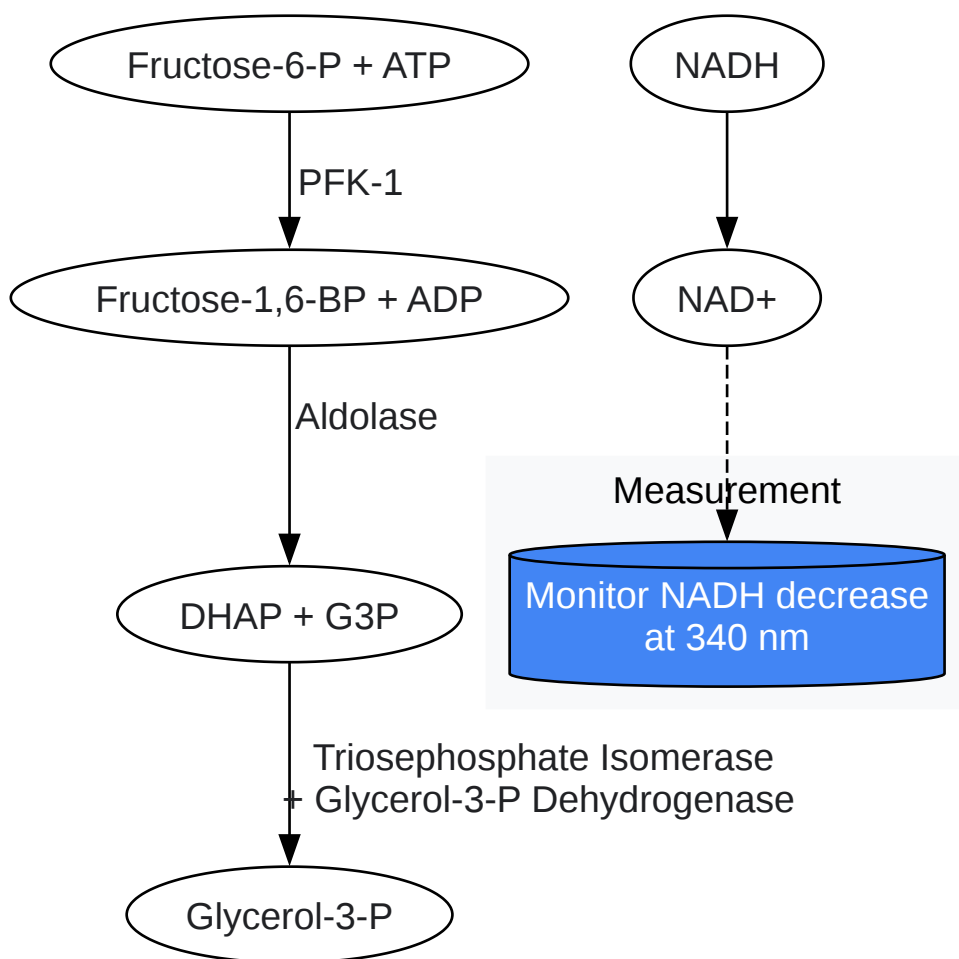
The activity of the enzymes involved in fructose-1,6-bisphosphate metabolism is intricately regulated by signaling pathways that respond to the cell's energy status and hormonal cues. A key player in this regulation, particularly in eukaryotes, is the signaling molecule fructose-2,6-bisphosphate (Fru-2,6-BP).

## Fructose-2,6-Bisphosphate Signaling in Mammals

In mammals, the concentration of Fru-2,6-BP is controlled by the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2).<sup>[15]</sup> Hormones like insulin and glucagon regulate the activity of this enzyme through phosphorylation and dephosphorylation.<sup>[15][16]</sup>

- **Glucagon (low blood glucose):** Glucagon signaling leads to the phosphorylation of PFK-2/FBPase-2, which activates its phosphatase activity and inhibits its kinase activity.<sup>[15]</sup> This lowers the concentration of Fru-2,6-BP, leading to the inhibition of glycolysis and stimulation of gluconeogenesis.<sup>[15][16]</sup>
- **Insulin (high blood glucose):** Insulin signaling results in the dephosphorylation of PFK-2/FBPase-2, activating its kinase activity.<sup>[16]</sup> This increases the levels of Fru-2,6-BP, which in turn activates PFK-1 and stimulates glycolysis.<sup>[16]</sup>





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